molecular formula C16H21BrFNO B13721729 6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B13721729
M. Wt: 342.25 g/mol
InChI Key: LWMXSCXMIBGBAN-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound that belongs to the oxazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves multiple steps, including bromination, fluorination, and cyclization reactions. One common method involves the use of 2-amino-5-bromophenol as a starting material, which undergoes acylation with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate. This is followed by intramolecular cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable and efficient synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the central nervous system to exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-(2-cyclohexylethyl)-8-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to the presence of both bromine and fluorine atoms, as well as the cyclohexylethyl group

Properties

Molecular Formula

C16H21BrFNO

Molecular Weight

342.25 g/mol

IUPAC Name

6-bromo-4-(2-cyclohexylethyl)-8-fluoro-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C16H21BrFNO/c17-13-10-14(18)16-15(11-13)19(8-9-20-16)7-6-12-4-2-1-3-5-12/h10-12H,1-9H2

InChI Key

LWMXSCXMIBGBAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2CCOC3=C2C=C(C=C3F)Br

Origin of Product

United States

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